

Seragakinone A: A Technical Guide to its Origins, Properties, and Bioactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Seragakinone A

Cat. No.: B1246695

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **Seragakinone A**, a potent bioactive secondary metabolite. While initially associated with the marine red alga Ceratodictyon spongiosum, it is crucial to note that **Seragakinone A** is, in fact, produced by an unidentified marine-derived fungus that exists in a symbiotic relationship with this alga. First isolated from the mycelium of this fungus collected at Seragaki Beach in Okinawa, Japan, **Seragakinone A** is classified as a pentacyclic anthracycline derivative. This document details its chemical properties, biological activities, and the methodologies for its study.

Chemical and Physical Properties

Seragakinone A possesses a complex and densely oxygenated pentacyclic core structure. Its molecular formula is $C_{26}H_{26}O_{12}$ and it has a molecular weight of 530.5 g/mol. The absolute configuration of its multiple stereogenic centers has been determined.

Table 1: Chemical and Physical Properties of **Seragakinone A**

Property	Value
Molecular Formula	C ₂₆ H ₂₆ O ₁₂
Molecular Weight	530.5 g/mol
Class	Pentacyclic Anthracycline Derivative
Natural Source	Unidentified marine-derived fungus symbiotic with Ceratodictyon spongiosum

Biological Activity

Seragakinone A has demonstrated significant biological activity, primarily in the realm of antimicrobial and antifungal applications. It has been shown to enhance the efficacy of existing antifungal agents and exhibits direct antimicrobial activity against a range of bacteria.

Table 2: Antimicrobial Activity of **Seragakinone A**

Target Organism	Activity
Staphylococcus aureus	Active
Micrococcus luteus	Active
Corynebacterium xerosis	Active
Bacillus subtilis	Active

Note: Specific quantitative data such as MIC or IC₅₀ values are not yet publicly available in comprehensive databases and require access to the primary research literature for detailed analysis.

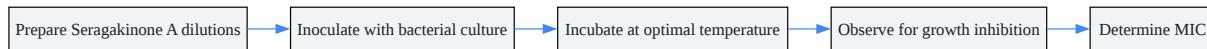
Experimental Protocols

The following sections outline the general experimental procedures for the isolation and biological evaluation of **Seragakinone A**, based on standard practices in natural product chemistry.

Isolation of Seragakinone A

The isolation of **Seragakinone A** involves the cultivation of the symbiotic marine fungus, followed by extraction and chromatographic purification of the fungal mycelium.

[Click to download full resolution via product page](#)


Caption: General workflow for the isolation of **Seragakinone A**.

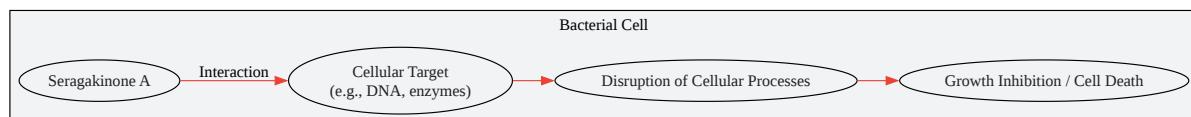
Protocol:

- Fungal Cultivation: The marine-derived fungus is cultured in a suitable liquid or solid medium under controlled temperature and agitation to promote growth and secondary metabolite production.
- Extraction: The harvested and dried fungal mycelium is subjected to solvent extraction, typically using a solvent like ethyl acetate, to isolate the organic-soluble metabolites.
- Purification: The crude extract is then purified using a combination of chromatographic techniques. This may include initial fractionation on a silica gel column followed by high-performance liquid chromatography (HPLC) to yield pure **Seragakinone A**.

Antimicrobial Susceptibility Testing

The antimicrobial activity of **Seragakinone A** can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

[Click to download full resolution via product page](#)


Caption: Workflow for determining the antimicrobial activity of **Seragakinone A**.

Protocol:

- Preparation of Test Compound: A stock solution of **Seragakinone A** is prepared and serially diluted in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
- Incubation: The plate is incubated under conditions optimal for bacterial growth.
- Data Analysis: The MIC is determined as the lowest concentration of **Seragakinone A** that visibly inhibits bacterial growth.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of **Seragakinone A** is not yet fully elucidated in publicly available literature. Further research is required to identify its molecular targets and the signaling pathways it may modulate. A hypothetical pathway of action, based on its structural class (anthracycline derivative), might involve interaction with cellular components leading to the observed antimicrobial effects.

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action for **Seragakinone A**.

Conclusion and Future Directions

Seragakinone A, a unique pentacyclic metabolite from a marine-derived fungus associated with *Ceratodictyon spongiosum*, presents a promising lead for the development of new antimicrobial agents. Its complex structure and potent bioactivity warrant further investigation. Future research should focus on elucidating its mechanism of action, identifying its specific

molecular targets, and exploring its potential in preclinical and clinical studies. The total synthesis of **Seragakinone A** and its analogs could also provide valuable insights into its structure-activity relationships and enable the development of more potent and selective derivatives.

- To cite this document: BenchChem. [Seragakinone A: A Technical Guide to its Origins, Properties, and Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1246695#natural-source-of-seragakinone-a-ceratodictyon-spongiosum\]](https://www.benchchem.com/product/b1246695#natural-source-of-seragakinone-a-ceratodictyon-spongiosum)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com